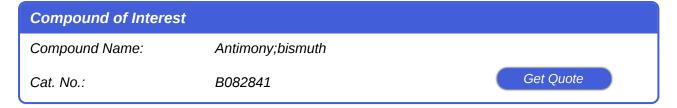


theoretical electronic structure of Bi and Sb semimetals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Theoretical Electronic Structure of Bi and Sb Semimetals

Executive Summary

Bismuth (Bi) and Antimony (Sb) are Group V semimetals that have long been subjects of intense scientific scrutiny due to their unique electronic properties. Crystallizing in a rhombohedral A7 structure, they are characterized by a small overlap between their valence and conduction bands, leading to low carrier concentrations and highly anisotropic Fermi surfaces.[1][2] This subtle band overlap makes them a fascinating intermediate state between metals and semiconductors. The advent of topological materials has reignited interest in Bi and Sb, as their strong spin-orbit coupling gives rise to non-trivial electronic states. Notably, the alloy of bismuth and antimony (Bi1-xSbx) was the first experimentally confirmed three-dimensional (3D) topological insulator.[1][3] This guide provides a detailed overview of the theoretical frameworks used to describe their electronic structure, their key electronic properties, the experimental techniques used for verification, and their foundational role in the field of topological physics.

Crystal and Electronic Structure Fundamentals

Both Bismuth and Antimony crystallize in the rhombohedral A7 structure, which can be viewed as a distorted simple cubic lattice.[1] This structure consists of two interpenetrating face-centered cubic sublattices. The semimetallic character of Bi and Sb arises from a slight overlap between the valence band maximum, located at the T-point of the Brillouin zone, and the conduction band minimum, located at the L-points.[4][5] This results in an equal number of free



electrons and holes, albeit in small quantities.[2] Key properties like high carrier mobilities and small effective masses are direct consequences of this electronic configuration.[2]

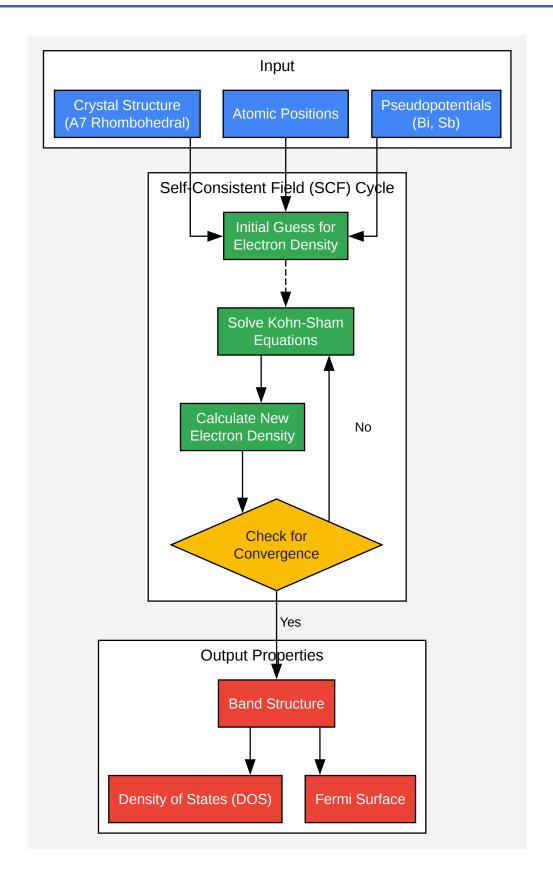
Theoretical Frameworks for Electronic Structure Calculation

Understanding the electronic properties of Bi and Sb requires sophisticated theoretical models that can accurately account for their complex band structures and the significant effects of spin-orbit coupling (SOC).

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a first-principles computational method used to investigate the electronic structure of materials.[5][6] It solves the quantum mechanical problem by mapping the many-body problem onto a system of non-interacting electrons moving in an effective potential. Self-consistent calculations are performed until the electron density converges. For Bi and Sb, approximations like the Generalized Gradient Approximation (GGA) are commonly employed for the exchange-correlation potential.[6][7]





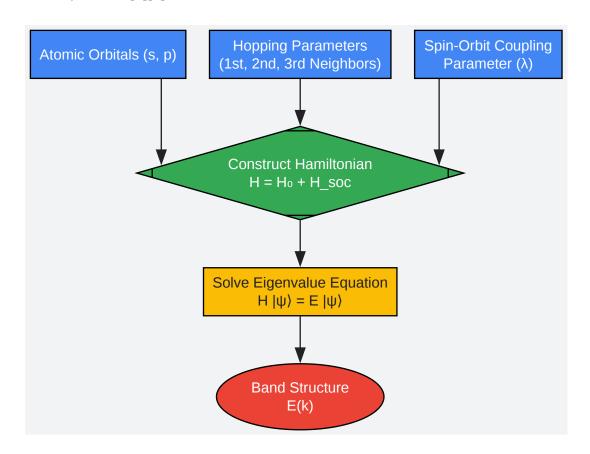
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A simplified workflow for DFT calculations of electronic structure.



Tight-Binding (TB) Models

Tight-binding models offer a computationally less intensive, semi-empirical approach.[8] This method constructs a Hamiltonian using a basis of atomic-like orbitals and considers the interactions (hopping parameters) between neighboring atoms. For Bi and Sb, it is crucial to include interactions up to third-nearest neighbors and to incorporate spin-orbit coupling to accurately reproduce the features near the Fermi surface, such as effective masses and the shape of Fermi pockets.[2][8]



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Logical relationship in a tight-binding model for band structure.

Topological Properties and the Bi_{1-x}Sb_x Alloy

The strong spin-orbit coupling in Bi and Sb is a prerequisite for the emergence of topologically non-trivial electronic phases. The topological nature of a material is characterized by Z₂ topological invariants.[1]



- Bismuth (Bi): Most theoretical studies classify pure bismuth as a topologically trivial semimetal, with Z₂ invariants of (0;000).[1][9] However, some recent high-resolution ARPES experiments have suggested the presence of topological surface states, challenging this classification.[1]
- Antimony (Sb): In contrast, antimony is theoretically identified as a topological semimetal, belonging to the same topological class as 3D topological insulators with Z₂ invariants of (1;111).[1][9] The key difference from Bi is an inversion of bands at the L-point of the Brillouin zone.[9]

The alloy $Bi_{1-x}Sb_x$ famously demonstrates a quantum phase transition. As the concentration of Sb (x) increases, the electronic structure evolves from the trivial semimetal phase of Bi to a topological insulator phase (for 0.07 < x < 0.22), and finally to the topological semimetal phase of Sb.[3][10] This transition is driven by the closing and reopening of the band gap at the L-point with an inverted ordering.

Topological phase transition in the Bi_{1-x}Sb_x alloy system.

Experimental Protocols: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is the most direct experimental technique for probing the electronic band structure of crystalline solids. It has been instrumental in studying Bi, Sb, and their alloys.[1][11]

Principle: The technique is based on the photoelectric effect. A sample in an ultra-high vacuum (UHV) is illuminated with high-energy photons (typically UV or X-rays), causing electrons to be ejected. By measuring the kinetic energy and the emission angle of these photoelectrons, one can directly map the energy and momentum of the electrons within the material, effectively visualizing the band structure.[12][13]

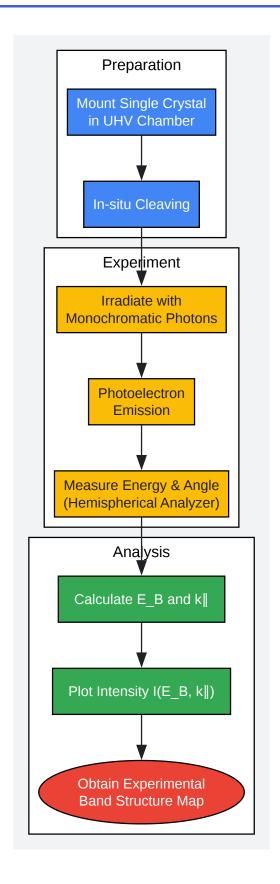
Methodology:

- Sample Preparation: A single crystal of the material is mounted in a UHV chamber. To obtain a clean, atomically flat surface, the sample is cleaved in-situ.[12]
- Photoexcitation: The sample is irradiated with a monochromatic photon beam from a synchrotron or a UV lamp.



- Electron Detection: A hemispherical electron analyzer measures the kinetic energy (E_{kin}) and emission angles (θ , ϕ) of the emitted photoelectrons.
- Data Analysis: The binding energy (E₈) and the in-plane crystal momentum (k∥) of the electron are calculated using the following relations:
 - $E_8 = h\nu \phi E_{kin}$ (where $h\nu$ is photon energy, ϕ is work function)
 - ∘ $k\| = (1/\hbar) * \sqrt{2m_e E_{kin}} * sin(θ)$
- Band Mapping: By collecting data over a range of angles, a 2D map of E₈ versus k∥ is constructed, which represents the experimental band structure.[11]





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A typical experimental workflow for an ARPES measurement.



Data Presentation

The following tables summarize key quantitative data for Bismuth and Antimony.

Table 1: Crystal and Structural Parameters

Parameter	Bismuth (Bi)	Antimony (Sb)	Source
Crystal Structure	Rhombohedral (A7)	Rhombohedral (A7)	[1]
Space Group	R-3m	R-3m	[7]
Lattice Parameter (a)	4.746 Å	4.507 Å	[2][6]

| Rhombohedral Angle (α) | 57.35° | 57.10° |[2] |

Table 2: Key Electronic Structure Parameters

Parameter	Bismuth (Bi)	Antimony (Sb)	Source
Band Overlap Energy	~38 meV	~180 meV	[2][14]
Direct Band Gap at L- point	~15 meV	~100 meV	[2]
Carrier Density	~3 x 10 ¹⁷ cm ⁻³	~5.5 x 10 ¹⁹ cm ⁻³	[15]

| Z2 Topological Invariant | (0;000) (Trivial) | (1;111) (Non-trivial) | [9] |

Table 3: Carrier Effective Masses (in units of free electron mass, me)



Carrier Type	Mass Component	Bismuth (Bi)	Antimony (Sb)	Source
Holes (T-point)	m1 (trigonal)	0.067	-	[16]
	m₃ (binary)	0.612	-	[16]
Electrons (L- point)	mı (along ellipsoid)	0.0015	-	[16]
	m² (transverse)	0.198	-	[16]
	m₃ (transverse)	0.0021	-	[16]

Note: Effective mass data for Sb is less consistently reported in the provided context but follows similar high anisotropy.

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- To cite this document: BenchChem. [theoretical electronic structure of Bi and Sb semimetals]. BenchChem, [2025]. [Online PDF]. Available at:
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